
Avermectin A1a monosaccharide
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Overview
Description
Avermectin A1a monosaccharide is a glycoside.
Scientific Research Applications
Antiparasitic Treatments
Avermectin A1a monosaccharide is primarily utilized in the treatment of various parasitic infections. Its efficacy against helminths and ectoparasites has been demonstrated in numerous studies:
- Onchocerciasis (River Blindness) : Ivermectin, a closely related compound, is widely used to treat this disease. Studies indicate that avermectin derivatives, including A1a monosaccharide, may enhance treatment efficacy against Onchocerca volvulus by reducing the microfilarial load in patients .
- Strongyloidiasis : The compound has shown effectiveness in treating infections caused by Strongyloides stercoralis. Clinical trials have reported significant reductions in parasite burden with the use of avermectins .
- Scabies and Pediculosis : Topical formulations containing this compound have been developed for the treatment of scabies and lice infestations, demonstrating high efficacy and safety profiles .
Anticancer Properties
Recent research has indicated that avermectins possess potential anticancer properties. Studies have shown that they can induce apoptosis in cancer cells through mechanisms involving the modulation of ion channels and inhibition of cell proliferation .
Antiviral Activity
Avermectin derivatives have also been explored for their antiviral properties. Research has suggested that these compounds can inhibit viral replication in certain viruses, although further studies are needed to fully elucidate their mechanisms of action .
Pest Control
This compound is extensively used as an agricultural pesticide due to its insecticidal properties:
- Insecticides : The compound effectively targets a wide range of agricultural pests, including aphids, locusts, and beetles. It works by disrupting the nervous system of insects, leading to paralysis and death .
- Nematodes : It is also effective against soil nematodes that threaten crop yields. Formulations containing avermectin have been shown to reduce nematode populations significantly .
Veterinary Medicine
In veterinary applications, this compound is employed for treating parasitic infections in livestock and pets. Its use helps improve animal health and productivity by controlling parasites that can cause significant economic losses in agriculture .
Safety and Toxicity
While avermectins are generally safe when used as directed, there are concerns regarding their toxicity to non-target organisms:
- Toxicity Studies : Research indicates potential adverse effects on mammals at high doses, including neurological symptoms such as ataxia and tremors . Careful dosing is critical to minimize risks.
- Environmental Impact : The environmental persistence of avermectins raises concerns about their impact on beneficial insects and aquatic life. Regulatory bodies continue to assess their use to ensure ecological safety .
Data Summary
Q & A
Basic Research Questions
Q. How is the structural identity of Avermectin A1a monosaccharide confirmed in experimental settings?
Methodological guidance:
- Utilize spectroscopic techniques such as infrared (IR) spectroscopy to confirm functional groups (e.g., acetylated amino groups) and high-performance liquid chromatography (HPLC) to verify retention times against reference standards .
- For novel derivatives, combine nuclear magnetic resonance (NMR) with mass spectrometry (MS) to resolve stereochemical ambiguities and validate molecular formulas .
- Reference USP guidelines for comparative assays, ensuring alignment with established purity thresholds (e.g., ≥90% Component B1a) .
Q. What experimental protocols are recommended for synthesizing this compound derivatives?
Methodological guidance:
- Follow total synthesis routes pioneered by Danishefsky et al., emphasizing regioselective modifications (e.g., 4’’-acetylamino group) and chiral resolution steps .
- Optimize fermentation conditions for actinomycete strains (e.g., MA-4680T) to enhance yield of minor homologs (e.g., A1b) while minimizing impurities .
- Validate synthetic pathways using orthogonal analytical methods (e.g., HPLC-MS, optical rotation measurements) to ensure compliance with pharmacopeial standards .
Q. How should researchers design assays to assess Avermectin A1a’s bioactivity against nematodes?
Methodological guidance:
- Employ in vivo models (e.g., Nematospiroides dubius-infected mice) with standardized infection protocols to measure anthelmintic efficacy .
- Quantify dose-response relationships using LC-MS/MS to correlate plasma concentrations with parasitological outcomes .
- Include controls for solvent effects (e.g., dimethylacetamide) and validate statistical power through pre-experimental sample size calculations .
Advanced Research Questions
Q. What strategies resolve discrepancies in bioactivity data between Avermectin A1a homologs (e.g., A1a vs. A1b)?
Methodological guidance:
- Conduct structure-activity relationship (SAR) studies to isolate the impact of structural variations (e.g., methyl vs. ethyl groups at C25) on receptor binding .
- Perform molecular dynamics simulations to model interactions with glutamate-gated chloride channels, identifying critical residues influencing potency .
- Address batch-to-batch variability by standardizing fermentation and purification protocols, as minor impurities (e.g., B1b) can skew bioassay results .
Q. How can researchers optimize stability studies for Avermectin A1a under varying storage conditions?
Methodological guidance:
- Design accelerated degradation experiments (e.g., 40°C/75% RH) and monitor degradation products via HPLC-DAD/UV to identify susceptibility to hydrolysis or oxidation .
- Quantify residual solvents (e.g., acetonitrile, isopropyl acetate) using gas chromatography (GC) to ensure compliance with ICH guidelines (≤10 ppm for heavy metals) .
- Validate antioxidant efficacy (e.g., BHT) through long-term stability trials, correlating antioxidant concentration with preservation of enantiomeric purity .
Q. What analytical approaches mitigate challenges in quantifying Avermectin A1a in complex matrices (e.g., soil, biological fluids)?
Methodological guidance:
- Develop QuEChERS-based extraction protocols coupled with UHPLC-MS/MS to enhance recovery rates and minimize matrix interference .
- Apply isotope dilution assays (e.g., ¹³C-labeled internal standards) to correct for ionization suppression/enhancement in biological samples .
- Validate method robustness via inter-laboratory comparisons and adherence to FDA guidelines for complex generics .
Q. Data Presentation and Reproducibility
Q. How should researchers report conflicting data on Avermectin A1a’s environmental persistence?
Methodological guidance:
- Use meta-analysis frameworks to reconcile differences in half-life measurements, accounting for variables like soil pH, microbial activity, and analytical sensitivity .
- Provide raw datasets (e.g., degradation kinetics) in supplementary materials with detailed metadata (e.g., temperature, humidity) to enable replication .
- Apply Bayesian statistical models to quantify uncertainty and identify outliers in multi-study comparisons .
Q. What criteria ensure reproducibility in synthesizing and characterizing Avermectin A1a derivatives?
Methodological guidance:
- Document synthetic procedures in step-by-step protocols with explicit reaction conditions (e.g., solvent ratios, catalyst loadings) .
- Share NMR spectral data (¹H, ¹³C, DEPT) and chromatograms in open-access repositories to facilitate peer validation .
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for all experimental outputs .
Properties
Molecular Formula |
C42H62O11 |
---|---|
Molecular Weight |
742.9 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C42H62O11/c1-10-23(2)37-26(5)16-17-41(53-37)21-31-19-30(52-41)15-14-25(4)36(51-34-20-33(46-8)35(43)28(7)49-34)24(3)12-11-13-29-22-48-39-38(47-9)27(6)18-32(40(44)50-31)42(29,39)45/h11-14,16-18,23-24,26,28,30-39,43,45H,10,15,19-22H2,1-9H3/b12-11+,25-14+,29-13+/t23?,24-,26-,28-,30+,31-,32-,33-,34-,35-,36-,37+,38+,39+,41+,42+/m0/s1 |
InChI Key |
UFXJUDTUTIFNOY-DXLDPMLMSA-N |
Isomeric SMILES |
CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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